molecular formula C10H21NO2 B13164646 3-(1-Amino-2-methylpropan-2-yl)-4,4-dimethyloxolan-3-ol

3-(1-Amino-2-methylpropan-2-yl)-4,4-dimethyloxolan-3-ol

Cat. No.: B13164646
M. Wt: 187.28 g/mol
InChI Key: GUYPPFUROLNXOO-UHFFFAOYSA-N
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Description

3-(1-Amino-2-methylpropan-2-yl)-4,4-dimethyloxolan-3-ol is a structurally complex oxolane (tetrahydrofuran) derivative featuring a tertiary amine group and two methyl substituents on the oxolane ring. This compound’s unique combination of a heterocyclic oxygen ring, amino functionality, and steric hindrance from methyl groups likely influences its physicochemical properties, including solubility, stability, and reactivity.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

3-(1-amino-2-methylpropan-2-yl)-4,4-dimethyloxolan-3-ol

InChI

InChI=1S/C10H21NO2/c1-8(2,5-11)10(12)7-13-6-9(10,3)4/h12H,5-7,11H2,1-4H3

InChI Key

GUYPPFUROLNXOO-UHFFFAOYSA-N

Canonical SMILES

CC1(COCC1(C(C)(C)CN)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Amino-2-methylpropan-2-yl)-4,4-dimethyloxolan-3-ol typically involves the reaction of 2-amino-2-methylpropan-1-ol with an appropriate oxolane derivative under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through distillation or crystallization to achieve the required quality for commercial use .

Chemical Reactions Analysis

Types of Reactions

3-(1-Amino-2-methylpropan-2-yl)-4,4-dimethyloxolan-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-(1-Amino-2-methylpropan-2-yl)-4,4-dimethyloxolan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Amino-2-methylpropan-2-yl)-4,4-dimethyloxolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

  • Backbone Differences: The target compound contains an oxolane ring, whereas 3-(Diethylamino)-2,2-dimethyl-propan-1-ol is a linear tertiary alcohol, and 1-(1-Amino-2-methylpropan-2-yl)-3-ethylcyclopentan-1-ol features a cyclopentanol core. The oxolane ring may enhance rigidity and reduce solubility in polar solvents compared to linear analogs .
  • Amino Substituents: All three compounds share tertiary amine groups, but their positions vary. The diethylamino group in ’s compound likely increases lipophilicity, while the cyclopentanol derivative’s amino group may contribute to hydrogen-bonding interactions .

Stability and Reactivity

  • Thermal Stability: The linear propanol derivative () has a flash point of 73.9°C, suggesting moderate thermal stability. The oxolane-based target compound may exhibit similar stability but with reduced susceptibility to ring-opening reactions due to steric protection .
  • Chemical Reactivity: Amino alcohols are prone to intramolecular interactions (e.g., hydrogen bonding), which may influence solubility and crystallization behavior. The cyclopentanol derivative’s larger molar mass (185.31 g/mol) compared to the linear analog (159.27 g/mol) suggests higher viscosity or melting point .

Biological Activity

3-(1-Amino-2-methylpropan-2-yl)-4,4-dimethyloxolan-3-ol, with the CAS number 1936682-21-1, is a compound that has garnered interest due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.

The molecular formula of 3-(1-Amino-2-methylpropan-2-yl)-4,4-dimethyloxolan-3-ol is C10H21NO2C_{10}H_{21}NO_{2} with a molecular weight of 187.28 g/mol. The structure features a dimethyloxolane ring with an amino group that may influence its biological interactions.

PropertyValue
CAS Number 1936682-21-1
Molecular Formula C10H21NO2
Molecular Weight 187.28 g/mol

Biological Activity Overview

The biological activity of this compound primarily revolves around its interaction with various enzymatic pathways and cellular mechanisms. While specific data on this compound is limited, related compounds and preliminary studies suggest several potential activities:

  • Enzyme Modulation : Similar compounds have been shown to interact with lipoxygenases (LOXs), enzymes involved in the metabolism of fatty acids, which play critical roles in inflammation and cell signaling pathways . The modulation of LOX activity could indicate potential anti-inflammatory properties.
  • Cell Proliferation and Apoptosis : Research on structurally similar compounds indicates that they may influence cell proliferation and apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy.
  • Neuroprotective Effects : Some studies indicate that compounds with similar structures can exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress .

The mechanism of action for 3-(1-Amino-2-methylpropan-2-yl)-4,4-dimethyloxolan-3-ol likely involves its ability to bind to specific receptors or enzymes, thereby altering their activity. This can lead to downstream effects on cellular signaling pathways involved in inflammation, apoptosis, and neuroprotection.

Study 1: Inhibition of Lipoxygenases

A study focusing on lipoxygenase inhibition demonstrated that compounds similar to 3-(1-Amino-2-methylpropan-2-yl)-4,4-dimethyloxolan-3-ol can significantly reduce the production of inflammatory mediators in vitro. The results indicated a concentration-dependent inhibition of 12-lipoxygenase, which is implicated in various inflammatory diseases .

Study 2: Anti-Cancer Properties

Research on related oxolane derivatives revealed their ability to induce apoptosis in cancer cells through the activation of caspase pathways. These findings suggest that the compound may have therapeutic potential against specific types of cancer.

Study 3: Neuroprotective Mechanisms

Another investigation highlighted the neuroprotective effects of structurally similar compounds against oxidative stress-induced neuronal damage. The study showed that these compounds could enhance neuronal survival through the modulation of oxidative stress markers and inflammatory cytokines .

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